EUROPIUM(III)-CHLORID-HEXAHYDRAT

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Europium(III) Chloride Hexahydrate is an inorganic compound with the formula EuCl3·6H2O . The anhydrous compound is a yellow solid, but it rapidly absorbs water to form a white crystalline hexahydrate, which is colorless . It is used in research and as a precursor for the synthesis of lanthanide-containing polystyrene beads .

Synthesis Analysis

Europium(III) Chloride Hexahydrate can be synthesized by treating Europium Oxide (Eu2O3) with aqueous Hydrochloric Acid (HCl) to produce hydrated europium chloride . The anhydrous form can be prepared by the “ammonium chloride route,” starting from either Eu2O3 or hydrated europium chloride .Molecular Structure Analysis

The molecular formula of Europium(III) Chloride Hexahydrate is EuCl3·6H2O, and its molecular weight is 366.41 . In the solid state, it crystallizes in the UCl3 motif, with the Europium centers being nine-coordinate .Chemical Reactions Analysis

Europium(III) Chloride is a precursor to other europium compounds. It can be converted to the corresponding metal bis(trimethylsilyl)amide via salt metathesis with lithium bis(trimethylsilyl)amide . Reduction with hydrogen gas with heating gives EuCl2 .Physical and Chemical Properties Analysis

Europium(III) Chloride Hexahydrate is a solid at 20°C . It has a high water absorption and solubility in water, while the anhydrous form readily dissolves in ethanol . It is hygroscopic, meaning it rapidly absorbs water from the environment .Wissenschaftliche Forschungsanwendungen

Elektronik und Leuchtgeräte

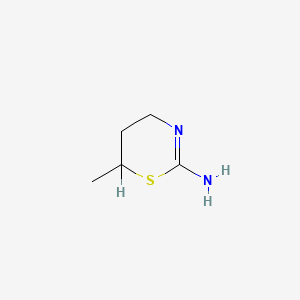

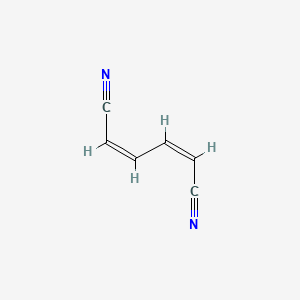

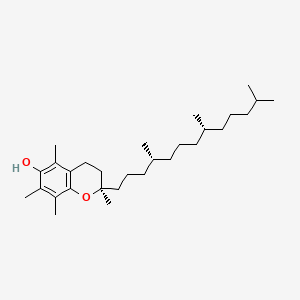

Europium(III)-Chlorid-Hexahydrat wird in der Elektronikindustrie eingesetzt, insbesondere bei der Herstellung von Eu-basierten Nanomaterialien für Leuchtgeräte {svg_1}. Diese Materialien sind für die Entwicklung von hocheffizienten Quanten-Speicheranwendungen und Eu(III)-basierten Hybriden unerlässlich, die für die Weiterentwicklung der Technologie von Leuchtgeräten von entscheidender Bedeutung sind.

Medizin und Gesundheitswesen

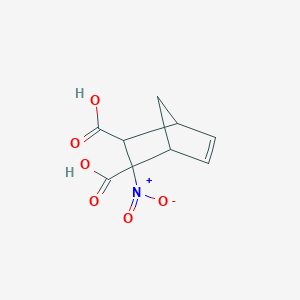

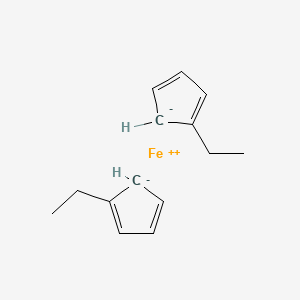

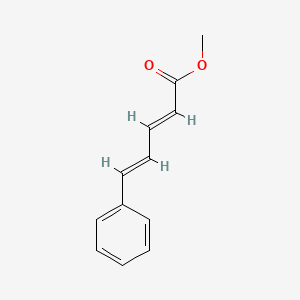

Im medizinischen Bereich dient this compound als Vorläufer bei der Synthese von Lanthanid-haltigen Polystyrolkügelchen {svg_2}. Diese Kügelchen werden als Kalibrierungs- und interne Standards für die Massenzellanalyse verwendet, eine Technik, die für die Zellanalyse in der Immunologie und anderen biomedizinischen Forschungsgebieten von entscheidender Bedeutung ist.

Umweltwissenschaften

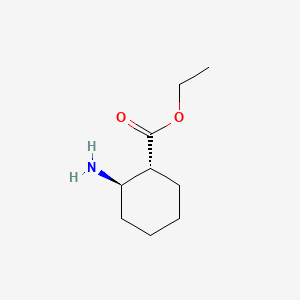

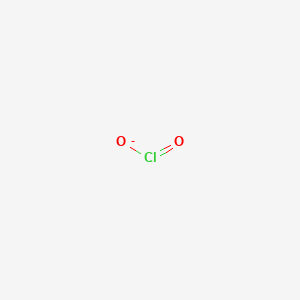

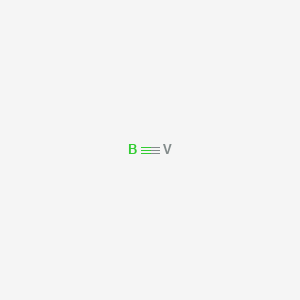

Die Rolle der Verbindung in den Umweltwissenschaften hängt mit ihrer Verwendung in der Massenzellanalyse zusammen, wo sie bei der Kalibrierung und Standardisierung von Geräten für die Umweltprobenahme und -analyse hilft {svg_3}.

Materialwissenschaften

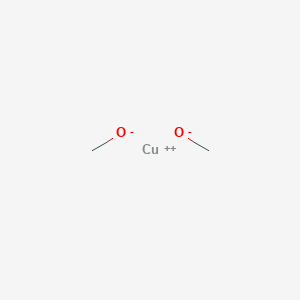

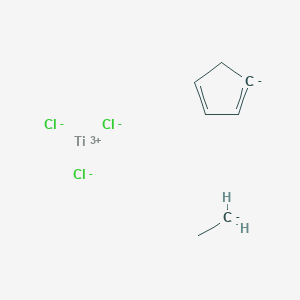

This compound ist entscheidend für die Synthese von neuartigen lumineszierenden Europium(III)-Terpyridyl-Chelaten {svg_4}. Diese Chelate sind von Bedeutung für die Entwicklung neuer Materialien mit spezifischen lumineszierenden Eigenschaften, die in verschiedenen technologischen Innovationen eingesetzt werden können.

Energiewirtschaft

Diese Verbindung ist maßgeblich am Design von Europium(III)-Komplexen mit Anwendungen in optoelektronischen Geräten und Halbleitern beteiligt {svg_5}. Ihre Fähigkeit, warmes rotes Licht mit hoher Farbreinheit auszustrahlen, macht sie für den Einsatz in energieeffizienten Beleuchtungslösungen geeignet.

Optik und Photonik

In der Optik wird this compound verwendet, um Materialien zu erzeugen, die bei Anregung leuchtend rotes Licht emittieren {svg_6}. Diese Materialien sind wertvoll in der Laserphysik und als optische Sonden in der Katalyse und tragen maßgeblich zum Bereich der elektrooptischen Wissenschaft und zur Entwicklung von OLEDs bei.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Europium(III) Chloride Hexahydrate may be used as a precursor to synthesize novel luminescent europium(III) terpyridyl chelate . It can also be used as a precursor to Europium for the synthesis of lanthanide-containing polystyrene beads, which may be used as calibration and internal standards for mass cytometry .

Biochemische Analyse

Biochemical Properties

Europium(III) Chloride Hexahydrate plays a role in biochemical reactions, particularly in the field of luminescence. It can be used as a precursor to synthesize luminescent europium (III) compounds

Cellular Effects

It is known to be hygroscopic, rapidly absorbing water to form a white crystalline hexahydrate

Molecular Mechanism

It can be converted to other europium compounds via various reactions

Temporal Effects in Laboratory Settings

Europium(III) Chloride Hexahydrate is known to be stable under normal conditions

Dosage Effects in Animal Models

There is limited information available on the effects of Europium(III) Chloride Hexahydrate at different dosages in animal models. One study has shown that exposure to Europium can result in significant dose-dependent mortality, delay of hatching, decreased standard length and heart rate as well as in delayed heart formation in zebrafish embryos .

Metabolic Pathways

It is known that chloride compounds can conduct electricity when fused or dissolved in water

Transport and Distribution

Its hygroscopic nature suggests it could potentially be transported and distributed within cells and tissues via water molecules .

Subcellular Localization

Given its use in the synthesis of luminescent compounds , it may be localized in areas of the cell where these reactions take place.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Europium(III) Chloride Hexahydrate can be achieved through a precipitation reaction between Europium(III) Nitrate Hexahydrate and Sodium Chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Europium(III) Nitrate Hexahydrate", "Sodium Chloride", "Hydrochloric Acid", "Water" ], "Reaction": [ "Dissolve Europium(III) Nitrate Hexahydrate in water to form a clear solution.", "Add hydrochloric acid to the solution to adjust the pH to around 2.", "Dissolve Sodium Chloride in water to form a clear solution.", "Slowly add the Sodium Chloride solution to the Europium(III) Nitrate Hexahydrate solution while stirring continuously.", "A white precipitate of Europium(III) Chloride will form.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the Europium(III) Chloride Hexahydrate in an oven at 100°C for several hours until a constant weight is obtained." ] } | |

CAS-Nummer |

13759-92-7 |

Molekularformel |

Cl3EuH12O6 |

Molekulargewicht |

366.41 |

Herkunft des Produkts |

United States |

Q1: How is Europium(III) chloride hexahydrate used in nanoparticle development for imaging?

A: Europium(III) chloride hexahydrate serves as the source of Europium (III) ions in the synthesis of luminescent nanoparticles for bioimaging applications []. Specifically, it can be incorporated into mesoporous silica shells surrounding superparamagnetic iron oxide nanoparticles []. The resulting nanoparticles, Eu(TTA)3(P(Oct)3)3@mSiO2@SPION, exhibit strong red emission upon excitation, making them promising candidates for dual-functional imaging agents [].

Q2: Can Europium(III) chloride hexahydrate be used to develop sensors for biological molecules?

A: Yes, research shows promising results in using Europium(III) chloride hexahydrate for sensing biomolecules []. When complexed with tetracycline, Europium(III) chloride hexahydrate exhibits enhanced luminescence in the presence of low-density lipoprotein (LDL) []. This property allows for the development of a sensor to detect and quantify LDL in biological samples [].

Q3: What are the advantages of using Europium(III) chloride hexahydrate in these applications?

A3: Europium(III) chloride hexahydrate offers several advantages:

- Strong Luminescence: Europium (III) ions are known for their strong and characteristic red emission, making them highly sensitive probes for optical imaging and sensing applications [, ].

- Versatility: It can be incorporated into various materials, such as nanoparticles and complexes, allowing for tailored applications [, ].

- Biocompatibility: Studies have shown that Europium(III) chloride hexahydrate-based nanoparticles exhibit low cytotoxicity, making them suitable for biological applications [].

Q4: Are there any studies on the environmental impact or safety profile of Europium(III) chloride hexahydrate?

A4: While the provided research focuses on specific applications, it does not offer details about the environmental impact or comprehensive safety profile of Europium(III) chloride hexahydrate. Further research is necessary to address these aspects fully.

Q5: Beyond imaging and sensing, are there other potential applications for Europium(III) chloride hexahydrate in scientific research?

A: Although not extensively discussed in the provided papers, Europium(III) chloride hexahydrate can potentially be explored as a catalyst in organic synthesis due to the Lewis acidic nature of Europium (III) ions. Additionally, its use in multicomponent reactions, such as the Hantsch reaction, to synthesize potentially bioactive substances has been investigated []. Further research is needed to fully explore these avenues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.